6-(Trifluoromethyl)picolinimidamide
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Overview
Description
6-(Trifluoromethyl)picolinimidamide is a useful research compound. Its molecular formula is C7H6F3N3 and its molecular weight is 189.14 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Temperature: Room temperature to 80°C
Solvents: Toluene, chloroform, and diethyl ether
Reagents: Trifluoroacetic anhydride, hydrochloric acid, ammonium chloride
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed[][1].
Scientific Research Applications
6-(Trifluoromethyl)picolinimidamide has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions like the Romanov reaction and acylation[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry:Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)picolinimidamide involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity. The pathways involved include electron transfer and spin transitions, particularly in coordination complexes .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboximidamide
- 6-(Trifluoromethyl)pyridine-2-carboxamide
- 6-(Trifluoromethyl)pyridine-2-carbonitrile
Properties
Molecular Formula |
C7H6F3N3 |
---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h1-3H,(H3,11,12) |
InChI Key |
USLTZGASVJNYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.